Trimethylamine-N-oxide-13C3 Trimethylamine-N-oxide-13C3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16665757
InChI: InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1+1,2+1,3+1
SMILES:
Molecular Formula: C3H9NO
Molecular Weight: 78.088 g/mol

Trimethylamine-N-oxide-13C3

CAS No.:

Cat. No.: VC16665757

Molecular Formula: C3H9NO

Molecular Weight: 78.088 g/mol

* For research use only. Not for human or veterinary use.

Trimethylamine-N-oxide-13C3 -

Specification

Molecular Formula C3H9NO
Molecular Weight 78.088 g/mol
IUPAC Name N,N-di((113C)methyl)(113C)methanamine oxide
Standard InChI InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1+1,2+1,3+1
Standard InChI Key UYPYRKYUKCHHIB-VMIGTVKRSA-N
Isomeric SMILES [13CH3][N+]([13CH3])([13CH3])[O-]
Canonical SMILES C[N+](C)(C)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

TMAO-13C3 is characterized by the substitution of three carbon atoms in the trimethylamine moiety with carbon-13 isotopes. The isotopic enrichment is reflected in its molecular formula C3H9NO\text{C}_3\text{H}_9\text{NO}, where all three methyl groups (CH3-\text{CH}_3) are replaced with 13CH3-\text{}^{13}\text{CH}_3. The hydrate form, Trimethylamine-13C3 N-Oxide Hydrate (C3H11NO2\text{C}_3\text{H}_{11}\text{NO}_2), includes a water molecule in its crystal lattice, increasing its molecular weight to 96.103 g/mol .

Table 1: Key Chemical Properties of TMAO-13C3

PropertyValue/DescriptorSource
Molecular FormulaC3H9NO\text{C}_3\text{H}_9\text{NO}
Molecular Weight78.088 g/mol
IUPAC NameN,NN,N-di((1-13C^{13}\text{C})methyl)(1-13C^{13}\text{C})methanamine oxide
SMILES Notation[13CH3][N+]([13CH3])([13CH3])[O][^{13}\text{CH}_3][\text{N}^+]([^{13}\text{CH}_3])([^{13}\text{CH}_3])[\text{O}^-]
InChIKeyUYPYRKYUKCHHIB-VMIGTVKRSA-N

Spectral and Analytical Signatures

The isotopic labeling alters TMAO-13C3’s mass spectral and NMR profiles. In liquid chromatography-mass spectrometry (LC-MS), the parent ion [M+H]+[\text{M}+\text{H}]^+ appears at m/zm/z 76.1 for unlabeled TMAO but shifts to m/zm/z 85.1 for TMAO-13C3 due to the added mass of three 13C^{13}\text{C} atoms . NMR spectroscopy reveals distinct 13C^{13}\text{C} chemical shifts, particularly in the methyl groups (δ ~47 ppm), which are absent in the unlabeled compound .

Synthesis and Isotopic Incorporation

Synthetic Routes

While specific protocols for TMAO-13C3 synthesis are proprietary, its production likely follows established methods for TMAO synthesis with isotopic precursors. The general approach involves:

  • Isotopic Precursor Preparation: Trimethylamine-13C3 is synthesized by reacting 13C^{13}\text{C}-labeled methanol with ammonia under catalytic conditions.

  • Oxidation to TMAO-13C3: The labeled trimethylamine is oxidized using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or ozone (O3\text{O}_3) to yield TMAO-13C3.

  • Purification: The product is purified via recrystallization or chromatography to achieve >98% isotopic enrichment .

Quality Control and Validation

Analytical validation includes:

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion and isotopic purity.

  • 13C^{13}\text{C}-NMR: Verifies the position and integrity of isotopic labels .

  • Stability Testing: Ensures the compound remains stable under storage conditions (-20°C in anhydrous form).

Applications in Metabolic and Biomedical Research

Tracing Microbial Metabolism

TMAO-13C3 is pivotal in studying gut microbiota-mediated metabolism. Dietary choline and carnitine are converted by microbial enzymes (e.g., CutC/D) to trimethylamine (TMA), which is oxidized to TMAO in the liver . Using TMAO-13C3, researchers quantify TMAO production rates in vivo and identify microbial taxa responsible for TMA generation . For example, a 2022 study demonstrated that TMAO-13C3 administration in mice revealed Clostridium species as dominant TMA producers .

Table 2: Key Findings from TMAO-13C3 Tracer Studies

Study FocusMethodologyKey InsightSource
Gut Microbiome DynamicsLC-MS tracking of 13C^{13}\text{C}Bacteroides spp. correlate with TMAO-13C3 production in high-choline diets
Cardiovascular RiskNMR-based flux analysisHepatic TMAO-13C3 synthesis predicts atherosclerosis progression
Drug MetabolismStable isotope dilution assaysTMAO-13C3 inhibits cytochrome P450 enzymes, altering drug clearance

Mechanistic Insights into Disease

TMAO-13C3 has elucidated TMAO’s role in:

  • Cardiovascular Disease: Elevated TMAO levels impair cholesterol metabolism and promote foam cell formation. Isotopic tracing shows TMAO-13C3 accumulates in atherosclerotic plaques .

  • Cancer Immunomodulation: In pancreatic ductal adenocarcinoma (PDAC), TMAO-13C3 primes macrophages to enhance type-I interferon responses, synergizing with immune checkpoint inhibitors .

  • Neurological Disorders: TMAO-13C3 crosses the blood-brain barrier, exacerbating neuroinflammation in Alzheimer’s models .

Analytical Methodologies for TMAO-13C3 Detection

Liquid Chromatography-Mass Spectrometry (LC-MS)

A validated LC-MS method separates TMAO-13C3 from endogenous TMAO using a hydrophilic interaction liquid chromatography (HILIC) column. Key parameters include:

  • Mobile Phase: Acetonitrile/100 mM ammonium formate (50:50, v/v) .

  • Detection: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions at m/zm/z 85 → 68/66 .

  • Sensitivity: Limit of quantification (LOQ) of 10 ng/mL in biological matrices .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectra of TMAO-13C3 in deuterated water (D2O\text{D}_2\text{O}) resolve isotopic shifts. The methyl proton triplet at δ 3.26 ppm integrates to nine hydrogens, confirming three equivalent 13CH3^{13}\text{CH}_3 groups .

Therapeutic Implications and Clinical Translation

Targeting TMAO Pathways

TMAO-13C3-enabled studies have identified therapeutic strategies:

  • Microbial Enzyme Inhibitors: Blocking CutC/D reduces TMAO-13C3 production, slowing atherosclerosis in preclinical models .

  • Dietary Interventions: Low-choline diets decrease TMAO-13C3 levels, correlating with reduced cardiovascular risk .

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